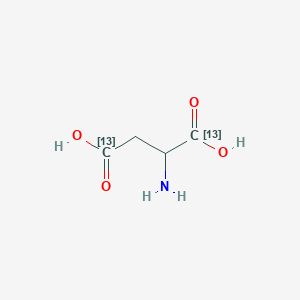

2-amino(1,4-13C2)butanedioic acid

Description

Significance of Stable Isotope Tracing in Elucidating Biological Pathways

Stable isotope tracing is a sophisticated technique that allows researchers to track the journey of a specific molecule through various metabolic pathways. nih.govspringernature.com Unlike radioactive isotopes, stable isotopes are non-radioactive and naturally occurring, making them safe for a wide range of studies. ckisotopes.com The fundamental principle involves introducing a molecule enriched with a heavy isotope, such as carbon-13 (¹³C), into a biological system. bitesizebio.com As this "labeled" molecule is metabolized, the ¹³C atoms are incorporated into downstream products. nih.gov By using techniques like mass spectrometry, scientists can detect and quantify the presence of these heavy isotopes in various metabolites, providing a detailed map of metabolic fluxes and pathway activities. nih.gov This approach offers unparalleled insights into the dynamic nature of metabolism that cannot be obtained from simply measuring metabolite concentrations. nih.gov

Role of Aspartic Acid (2-aminobutanedioic acid) in Central Carbon and Nitrogen Metabolism

Aspartic acid, a non-essential amino acid, holds a pivotal position in the metabolic landscape. nih.govwikipedia.org It is not merely a building block for proteins but also a key intermediate that connects several major metabolic pathways. nih.govnih.gov

Aspartic acid is intimately linked to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy production. patsnap.com Through a process called transamination, aspartic acid can be reversibly converted to oxaloacetate, a key intermediate of the TCA cycle. wikipedia.org This reaction, catalyzed by aspartate aminotransferase, allows for the replenishment of TCA cycle intermediates, a process known as anaplerosis. This connection highlights the crucial role of aspartic acid in maintaining the integrity and function of the TCA cycle, which is essential for generating ATP and providing precursors for biosynthesis. patsnap.com

The importance of aspartic acid extends beyond the TCA cycle. It serves as a direct precursor for the synthesis of several other amino acids, including asparagine, lysine (B10760008), methionine, and threonine. patsnap.com Furthermore, aspartic acid is a critical component in the biosynthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the fundamental building blocks of DNA and RNA. nih.govbu.edu It donates a nitrogen atom for the formation of the purine ring and contributes a significant portion of the pyrimidine ring structure. wikipedia.org This central role underscores the importance of aspartic acid in cellular growth, proliferation, and the transfer of genetic information. patsnap.comresearchgate.net

Rationale for Positional ¹³C Enrichment at Carbons 1 and 4 in Butanedioic Acid

The strategic placement of ¹³C labels at specific positions within a tracer molecule is crucial for maximizing the information gained from a tracing experiment. In the case of 2-amino(1,4-¹³C₂)butanedioic acid, the enrichment at the carboxyl carbons (C1 and C4) is particularly informative. When this labeled aspartic acid enters the TCA cycle via its conversion to oxaloacetate, the positions of the ¹³C labels change in a predictable manner with each turn of the cycle. By analyzing the distribution of these labels in downstream metabolites, researchers can gain detailed insights into the relative activities of different pathways connected to the TCA cycle. This positional information allows for a more refined analysis of metabolic fluxes compared to using a uniformly labeled tracer. researchgate.netnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO4 |

|---|---|

Molecular Weight |

135.09 g/mol |

IUPAC Name |

2-amino(1,4-13C2)butanedioic acid |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1,4+1 |

InChI Key |

CKLJMWTZIZZHCS-CQDYUVAPSA-N |

Isomeric SMILES |

C(C([13C](=O)O)N)[13C](=O)O |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of 2 Amino 1,4 13c2 Butanedioic Acid

Precursor Selection and Isotopic Source Materials

The foundation of synthesizing a site-specifically labeled compound like 2-amino(1,4-13C2)butanedioic acid lies in the careful selection of precursors that are already enriched with the ¹³C isotope at specific positions. These enriched small molecules serve as the foundational building blocks from which the target molecule is constructed through various chemical or biological reactions. The choice of precursor is dictated by the desired labeling pattern, the synthetic route to be employed, and the commercial availability and cost of the isotopic source material. nih.gov

Utilization of ¹³C-Enriched Small Molecules (e.g., [¹³C₂]-bromoacetic acid, [¹³C₂]-glycine)

To achieve the specific 1,4-¹³C₂ labeling pattern in aspartic acid, synthetic strategies often commence with small, commercially available molecules where the ¹³C isotopes are already in place.

[¹³C₂]-Bromoacetic acid is a versatile and commonly used precursor in organic synthesis for introducing a labeled two-carbon unit. pharmaffiliates.com It serves as a strong alkylating agent and a building block for more complex molecules. pharmaffiliates.comisotope.com Its properties make it a suitable starting material for multi-step syntheses where the two labeled carbons can be incorporated into the backbone of the target amino acid. nih.gov For instance, [1-¹³C]-bromoacetic acid has been used as a starting material in the synthesis of other labeled compounds, demonstrating its utility as a foundational isotopic source. nih.gov

| Property | Value | Source |

| Compound Name | Bromoacetic-1,2-¹³C₂ Acid | pharmaffiliates.com |

| CAS Number | 52947-00-9 | pharmaffiliates.comisotope.comsigmaaldrich.com |

| Molecular Formula | Br¹³CH₂¹³CO₂H | sigmaaldrich.com |

| Molecular Weight | ~140.93 g/mol | isotope.comsigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 47-49 °C | sigmaaldrich.com |

| Boiling Point | 208 °C | sigmaaldrich.com |

[¹³C₂]-Glycine is another fundamental precursor. As the simplest amino acid, glycine (B1666218) that is fully labeled with ¹³C ([¹³C₂, ¹⁵N]glycine) is frequently used in metabolic studies and as a starting point for the synthesis of other amino acids. ontosight.aimedchemexpress.comebi.ac.uk Its structure provides a labeled amino-ethanoic backbone that can be chemically modified and extended to form the four-carbon skeleton of aspartic acid, ensuring the retention of the ¹³C labels at the desired positions.

| Property | Value | Source |

| Compound Name | Glycine-¹³C₂ | medchemexpress.com |

| Molecular Formula | [¹³C]₂H₅NO₂ | ebi.ac.uk |

| Monoisotopic Mass | ~77.02 g/mol (unlabeled) | ebi.ac.uk |

| Primary Use | Tracer in metabolic studies, synthesis of proteins, glutathione, creatine. | ontosight.ai |

| Biological Role | Inhibitory neurotransmitter, NMDA receptor co-agonist. | medchemexpress.comebi.ac.uk |

Other small molecules like ¹³C-labeled cyanides (e.g., potassium [¹³C]cyanide) can also be employed to introduce a labeled carboxyl group into a molecular scaffold, as demonstrated in the synthesis of L-[3,4-¹³C₂]Aspartic Acid from a serine-derived precursor. yidu.edu.cn The selection between these and other precursors depends on the specific reaction pathway designed to build the butanedioic acid structure.

Chemical Synthesis Routes for Site-Specific ¹³C Labeling

Chemical synthesis provides a high degree of control over the final product, allowing for the precise and unambiguous placement of isotopic labels. wikipedia.org This is achieved through carefully designed reaction sequences where the connectivity of atoms is methodically controlled.

Multi-Step Organic Reaction Schemes

The construction of 2-amino(1,4-¹³C₂)butanedioic acid from simple labeled precursors is inherently a multi-step process. These synthetic routes are designed to build the four-carbon dicarboxylic acid backbone while introducing the amino group at the C-2 position with the correct stereochemistry.

One general approach involves starting with a chiral precursor, such as a derivative of L-serine or L-alanine, to set the stereochemistry at the α-carbon. yidu.edu.cnnih.gov For example, a stereoselective route to L-[3,4-¹³C₂]aspartic acid has been developed using L-serine as the chiral precursor. yidu.edu.cn This synthesis involved protecting the amino group, cyclizing the molecule to a β-lactone, and then opening the ring with potassium [¹³C]cyanide to introduce the labeled C-4. yidu.edu.cn A subsequent hydrolysis step converted the nitrile group to the carboxylic acid. yidu.edu.cn

Another strategy starts with a different labeled building block. A synthesis of labeled quorum sensing molecules has been achieved through a four-step sequence beginning with [1-¹³C]-bromoacetic acid, which was first converted to a Weinreb amide. nih.gov Such strategies can be adapted for amino acid synthesis. Furthermore, palladium-catalyzed C(sp³)–H functionalization represents a modern and versatile method for creating carbon-carbon bonds, which has been successfully applied to the synthesis of ¹³C methyl-labeled amino acids like valine and isoleucine from an L-alanine derivative. nih.govnih.govrsc.org This demonstrates the power of organometallic catalysis in constructing complex labeled molecules from simpler, readily available starting materials. nih.gov

A synthesis of 2-aminosuberic acid derivatives from aspartic acid highlights a typical multi-step workflow involving Wittig olefination, reduction, oxidation, and cross-metathesis reactions to extend the carbon chain, which could be conceptually adapted for isotopic labeling purposes. nih.gov

Enantioselective and Diastereoselective Approaches

Achieving the correct three-dimensional structure is paramount, as biological systems are highly specific to the stereoisomers of amino acids (typically the L-enantiomer). Enantioselective and diastereoselective reactions are therefore crucial components of the synthetic strategy.

An enantioselective approach ensures the preferential formation of one enantiomer over the other. An example is the enantioselective reduction of an intermediate ketone, which was a key step in the synthesis of a labeled autoinducer molecule. nih.gov This step established the desired stereocenter with high enantiomeric excess. nih.gov Similarly, enantioselective organocatalysis has emerged as a powerful tool for synthesizing a wide variety of noncanonical α-amino acids, employing methods like Mannich reactions and phase-transfer catalysis to control stereochemistry. rsc.org

Diastereoselective approaches are used when a molecule already contains one or more chiral centers and a new one is being created. The existing stereocenters influence the stereochemical outcome of the reaction. In the synthesis of amino acid derivatives, the use of a chiral starting material like L-aspartic acid or L-serine allows for the diastereoselective introduction of new functional groups, guiding the formation of the desired product isomer. yidu.edu.cnresearchgate.net

Control over Stereochemical Purity in Synthesis

Maintaining stereochemical integrity throughout a multi-step synthesis is critical. Each reaction step must be carefully chosen and optimized to prevent racemization or erosion of stereoselectivity. nih.gov This often involves the use of specific protecting groups for the amine and carboxyl functionalities that are stable under various reaction conditions but can be removed without affecting the chiral center. yidu.edu.cn

For example, the N-t-Boc protecting group is commonly used for the amino function in amino acid synthesis. yidu.edu.cn The choice of reaction conditions, such as solvents and temperature, is also vital. In one reported synthesis, specific deprotection conditions were chosen explicitly to facilitate purification while avoiding any loss of stereoselectivity. nih.gov The stereochemical purity of intermediates and the final product is typically verified using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy with chiral shift reagents. nih.gov

Enzymatic and Biocatalytic Synthesis Approaches

As an alternative to purely chemical methods, enzymes offer a highly efficient and stereospecific route to labeled compounds. nih.gov Biocatalysis often proceeds under mild reaction conditions and can significantly simplify the synthesis by reducing the need for protecting groups and multiple steps. rug.nl

An efficient enzymatic procedure for producing L-[4-¹³C]aspartic acid has been demonstrated. nih.gov This method utilizes a two-enzyme system. First, phosphoenolpyruvate (B93156) carboxylase is used to catalyze the reaction between phosphoenolpyruvate (PEP) and labeled sodium bicarbonate (NaH¹³CO₃) to produce ¹³C-labeled oxaloacetic acid. nih.gov Subsequently, a transaminase, such as glutamic-oxaloacetic transaminase, transfers an amino group from L-glutamic acid to the labeled oxaloacetate, yielding L-[4-¹³C]aspartic acid with high stereochemical purity. nih.gov This particular synthesis achieved a 70% yield from the starting materials. nih.gov

The exploration of enzyme substrate scope has revealed that some enzymes can accept non-native substrates, further expanding the utility of biocatalysis. rug.nl For instance, an (S)-ethylenediaminedisuccinic acid (EDDS) lyase was shown to catalyze the enantioselective hydroamination of fumaric acid with a broad range of arylalkylamines to produce various N-substituted L-aspartic acids in an environmentally friendly, one-pot reaction. rug.nl This highlights the potential for developing novel biocatalytic routes to specifically labeled aspartic acid derivatives.

| Enzyme System | Reactants | Product | Yield | Source |

| Phosphoenolpyruvate carboxylase & Glutamic-oxaloacetic transaminase | Phosphoenolpyruvate, NaH¹³CO₃, L-glutamic acid | L-[4-¹³C]aspartic acid | 70% | nih.gov |

| (S)-EDDS Lyase | Fumaric acid, Arylalkylamines | N-substituted L-aspartic acids | Variable | rug.nl |

Enzyme-Catalyzed Isotopic Incorporation

Enzyme-catalyzed synthesis offers a highly specific method for introducing isotopes into desired positions within a molecule. For L-aspartic acid, a two-step enzymatic process has been shown to be effective for labeling the C-4 position, and this methodology can be adapted for dual labeling. nih.gov

The established procedure for synthesizing L-[4-¹³C]aspartic acid involves two key enzymes: phosphoenolpyruvate (PEP) carboxylase and glutamic-oxaloacetic transaminase. nih.gov In the first step, PEP carboxylase, sourced from microorganisms like Methylobacterium extorquens, catalyzes the carboxylation of phosphoenolpyruvate using isotopically labeled sodium bicarbonate (NaH¹³CO₃). This reaction produces ¹³C-labeled oxaloacetic acid. In the second step, glutamic-oxaloacetic transaminase facilitates the transfer of an amino group from L-glutamic acid to the labeled oxaloacetic acid, yielding L-[4-¹³C]aspartic acid. nih.gov

To produce the dually labeled 2-amino(1,4-¹³C₂)butanedioic acid, this process would require a starting phosphoenolpyruvate (PEP) molecule that is already labeled with ¹³C at the C-1 (carboxyl) position. By using both [1-¹³C]-phosphoenolpyruvate and NaH¹³CO₃, the enzymatic cascade would result in the desired dually labeled product. Research on L-[4-¹³C]aspartic acid synthesis has demonstrated yields of approximately 70% from the initial reactants. nih.gov

| Parameter | Details for L-[4-¹³C]Aspartic Acid Synthesis |

| Enzyme 1 | Phosphoenolpyruvate Carboxylase (from Methylobacterium extorquens) |

| Enzyme 2 | Glutamic-oxaloacetic Transaminase |

| Substrates | Phosphoenolpyruvate (PEP), Sodium Bicarbonate (NaH¹³CO₃), L-Glutamic Acid |

| Product | L-[4-¹³C]Aspartic Acid |

| Reported Yield | ~70% (overall yield of 59% after purification) nih.gov |

This interactive table summarizes the key components of the enzyme-catalyzed synthesis of singly labeled aspartic acid, a method adaptable for producing the dually labeled compound.

Microbial Fermentation Strategies for Isotopic Enrichment

Microbial fermentation provides a versatile and cost-effective platform for producing uniformly or selectively labeled amino acids. This approach involves cultivating microorganisms in a minimal medium where the primary carbon source is an inexpensive ¹³C-labeled precursor, such as [¹³C]-glucose or [¹³C]-glycerol. nih.govresearchgate.net The organism's natural metabolic pathways then incorporate the stable isotope into various biomolecules, including amino acids.

For the production of labeled aspartic acid, the microorganism's central carbon metabolism is key. The ¹³C-labeled glucose is metabolized through glycolysis to produce labeled phosphoenolpyruvate and pyruvate (B1213749). These precursors enter the tricarboxylic acid (TCA) cycle, where oxaloacetate—the direct precursor to aspartate—is formed. The labeling pattern of the resulting aspartate depends on the specific labeled carbons in the glucose substrate and the metabolic pathways active in the chosen microorganism, such as the glyoxylate (B1226380) shunt or anaplerotic reactions involving phosphoenolpyruvate carboxylase. researchgate.net

Supplying host cells with ¹³C-labeled glucose can lead to the determination of labeling patterns in amino acids isolated from intracellular bacteria, providing insights into metabolic activities. researchgate.net While this method is powerful for producing a wide range of labeled compounds, achieving specific dual labeling at the C-1 and C-4 positions of aspartate requires careful selection of the labeled substrate and microbial strain. The use of uniformly labeled [U-¹³C]-glucose can lead to a mixture of isotopomers, including the desired dually labeled molecule, but also results in scrambling of the labels across the metabolic network. researchgate.net

| Parameter | Description | Example Precursors |

| Method | Microbial Fermentation | [¹³C]-Glycerol, [¹³C]-Glucose nih.govresearchgate.net |

| Principle | Microorganisms are grown on a minimal medium with a ¹³C-labeled carbon source. | Aneurinibacillus migulanus, Salmonella enterica nih.govresearchgate.net |

| Mechanism | The organism's metabolic pathways (e.g., Glycolysis, TCA Cycle) incorporate the ¹³C into amino acids. | Aspartate is synthesized from oxaloacetate, a TCA cycle intermediate. |

| Outcome | Production of isotopically labeled amino acids. The labeling pattern depends on the precursor and active metabolic pathways. | Can produce uniformly labeled or selectively labeled compounds. nih.govresearchgate.net |

This interactive table outlines the principles of using microbial fermentation for isotopic enrichment.

Analytical Verification of Isotopic Purity and Positional Labeling

Following synthesis, rigorous analytical verification is essential to confirm the successful incorporation of isotopes at the correct positions and to determine the isotopic purity of the final product. This is typically accomplished through a combination of high-resolution separation and advanced spectroscopic techniques.

Chromatographic Techniques for Separation and Purification

Chromatography is indispensable for isolating the target labeled amino acid from the complex mixture of reactants, byproducts, and cellular components remaining after synthesis. The choice of technique depends on the scale of the purification and the physicochemical properties of the molecules to be separated.

Displacement Chromatography: This technique has been successfully used to separate L-[4-¹³C]aspartic acid from unreacted L-glutamic acid after enzymatic synthesis, achieving a high purification yield of 84%. nih.gov It is effective for preparative-scale separations.

Ion-Exchange Chromatography (IEC): Given the charged nature of amino acids, IEC is a powerful tool for purification. It separates molecules based on their net charge, which is dependent on the pH of the mobile phase. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC offers various modes for amino acid separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar compounds like aspartic acid. Mixed-mode chromatography, which combines HILIC and ion-exchange mechanisms, allows for fine-tuning of selectivity by adjusting mobile phase composition and pH. sielc.com

Gas Chromatography (GC): GC can also be used for amino acid analysis, but it requires the analytes to be volatile. Therefore, amino acids must first undergo a derivatization step to decrease their polarity and make them suitable for GC separation. alexandraatleephillips.com

| Technique | Principle of Separation | Applicability to Labeled Aspartic Acid |

| Displacement Chromatography | A highly retained displacer forces analytes off the column in order of affinity. | Proven effective for purifying ¹³C-aspartic acid from reaction mixtures. nih.gov |

| Ion-Exchange Chromatography | Separation based on reversible binding to charged stationary phase. | Highly effective for separating charged amino acids. acs.org |

| HPLC (HILIC/Mixed-Mode) | Separation based on polarity and charge. | Excellent for separating polar compounds from complex aqueous samples. sielc.com |

| Gas Chromatography | Separation of volatile compounds in a gaseous mobile phase. | Requires a derivatization step to increase volatility. alexandraatleephillips.com |

This interactive table compares different chromatographic techniques used for the purification of isotopically labeled amino acids.

Spectroscopic Validation of Labeling Position and Enrichment

Spectroscopic methods provide definitive confirmation of the isotopic labeling pattern and enrichment level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the gold standard for determining the exact position of ¹³C labels within a molecule. Each carbon atom in a unique chemical environment produces a distinct signal (chemical shift) in the NMR spectrum. docbrown.info For 2-amino(1,4-¹³C₂)butanedioic acid, the spectrum would show significantly enhanced signals corresponding to the C-1 and C-4 carboxyl carbons, confirming the specific labeling. The absence of enrichment at the C-2 and C-3 positions would verify the positional purity. This method was used to confirm the incorporation of ¹³C at the C-4 position in enzymatically synthesized L-[4-¹³C]aspartic acid. nih.gov

Mass Spectrometry (MS): MS is used to determine the isotopic enrichment of the compound by measuring the mass-to-charge ratio of the molecule and its fragments. The incorporation of ¹³C atoms increases the molecular weight of the compound. For 2-amino(1,4-¹³C₂)butanedioic acid, the molecular ion peak would be shifted by +2 mass units compared to the unlabeled compound. sigmaaldrich.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they combine chromatographic separation with mass analysis. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further analyze fragmentation patterns to provide additional confidence in the location of the labels.

| Technique | Information Provided | Relevance to 2-amino(1,4-¹³C₂)butanedioic acid |

| ¹³C-NMR Spectroscopy | Confirms the precise intramolecular position of ¹³C labels. | Directly verifies that labeling has occurred specifically at the C-1 and C-4 carboxyl groups. nih.govdocbrown.info |

| Mass Spectrometry (MS) | Determines the overall isotopic enrichment and distribution of mass isotopomers (M+1, M+2, etc.). | Confirms the incorporation of two ¹³C atoms per molecule. nih.govmedchemexpress.com |

This interactive table summarizes the roles of NMR and MS in validating the isotopic labeling of 2-amino(1,4-¹³C₂)butanedioic acid.

Advanced Analytical Methodologies for Detection and Quantification of 2 Amino 1,4 13c2 Butanedioic Acid and Its Metabolic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracing

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. In the context of 13C tracing studies, NMR is uniquely capable of identifying the specific positions of 13C labels within a molecule, offering a window into the metabolic routes taken by the labeled substrate. nih.gov

Quantitative 13C NMR for Isotopic Abundance and Enrichment

Quantitative 13C NMR (qNMR) is a primary method for determining the abundance and enrichment of 13C at specific atomic positions in a molecule. rsc.org The natural abundance of the 13C isotope is approximately 1.1%, meaning that in any given sample of an organic compound, a small fraction of the carbon atoms will be 13C. youtube.com When a 13C-labeled substrate like 2-amino(1,4-13C2)butanedioic acid is introduced, the percentage of 13C at the labeled positions increases significantly.

The intensity of a signal in a 13C NMR spectrum is directly proportional to the number of 13C nuclei giving rise to that signal. By carefully acquiring the spectrum under quantitative conditions (e.g., with appropriate relaxation delays and nuclear Overhauser effect suppression), the relative integrals of the peaks corresponding to the different carbon atoms in the molecule can be used to determine the isotopic enrichment at each position. nih.gov For this compound, this would involve comparing the signal intensities of the C1 and C4 carboxyl carbons to the signals of the unlabeled C2 and C3 carbons.

Recent advancements have demonstrated that 13C-NMR spectroscopy can be a viable alternative to Isotope Ratio Mass Spectrometry (IRMS) for determining bulk carbon stable isotope ratios in molecules like vanillin, suggesting its applicability for similar analyses of amino acids. nih.gov

Table 1: Representative 13C NMR Chemical Shifts for L-Aspartic Acid

| Carbon Atom | Chemical Shift (ppm) in H2O |

| C1 (carboxyl) | ~174-176 |

| C2 (alpha-carbon) | ~52-53 |

| C3 (beta-carbon) | ~36-37 |

| C4 (carboxyl) | ~177-178 |

Note: Chemical shifts can vary slightly depending on the solvent and pH. chemicalbook.comhmdb.ca

1H-13C Heteronuclear Correlation (HSQC, HMBC) for Positional Information

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unequivocally assigning 13C signals and determining the precise location of isotopic labels. ustc.edu.cnnih.gov These "inverse" experiments detect the sensitive 1H nucleus, which provides a significant advantage in terms of experimental time, especially for less sensitive nuclei like 13C. magritek.com

HSQC correlates the chemical shifts of protons directly bonded to 13C nuclei. ustc.edu.cnnih.gov In the case of aspartic acid, an HSQC spectrum would show correlations between the alpha-proton and the C2 carbon, and between the beta-protons and the C3 carbon. This provides direct confirmation of the carbon-proton connectivity.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH couplings). ustc.edu.cn This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carboxyl carbons in aspartic acid. For instance, the alpha-proton would show a correlation to both the C1 and C4 carboxyl carbons in an HMBC spectrum, helping to assign these signals.

The combination of HSQC and HMBC is a powerful tool for tracing the carbon skeleton of a molecule and confirming the position of the 13C labels in metabolites derived from this compound. ustc.edu.cn

Isotopic Branching Pattern Elucidation

The use of specifically labeled substrates like this compound allows for the elucidation of isotopic branching patterns in metabolic networks. meihonglab.com As this labeled aspartate is converted into other metabolites, the 13C labels at the C1 and C4 positions will be transferred to corresponding positions in the product molecules. By analyzing the 13C NMR spectra of these downstream metabolites, it is possible to trace the flow of carbon atoms and determine the relative activities of different metabolic pathways.

For example, if aspartate is a precursor for the synthesis of another amino acid, the pattern of 13C enrichment in the new amino acid will reveal the specific biochemical reactions involved. This approach, often referred to as metabolic flux analysis, provides a detailed picture of cellular metabolism. nih.gov

Advantages and Limitations of NMR for Isotopic Analysis

NMR spectroscopy offers several distinct advantages for isotopic analysis, but it also has some limitations.

Table 2: Advantages and Limitations of NMR for Isotopic Analysis

| Advantages | Limitations |

| Non-destructive: The sample can be recovered and used for further analysis. azooptics.com | Low sensitivity: Requires relatively large sample amounts compared to MS. azooptics.comresearchgate.net |

| Provides detailed structural information: Determines the precise intramolecular position of isotopes. azooptics.comresearchgate.net | Long acquisition times: Obtaining quantitative 13C spectra can be time-consuming. youtube.com |

| No sample derivatization required: Analysis can be performed on the intact molecule in solution. azooptics.com | Spectral complexity: Complex mixtures can lead to overlapping signals, making interpretation difficult. nih.gov |

| Quantitative: Can provide accurate measurements of isotopic enrichment. nih.govnih.gov | High instrument cost and maintenance: NMR spectrometers are expensive to purchase and operate. azooptics.com |

Mass Spectrometry (MS) in 13C Metabolic Tracing

Mass spectrometry is another cornerstone technique in metabolic research, offering exceptional sensitivity for detecting and quantifying isotopically labeled molecules. nih.govnih.gov MS measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules based on their isotopic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a widely used technique for the analysis of small, volatile, and thermally stable molecules, including amino acids. nih.govscilit.com For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility for gas chromatography. ucdavis.eduucdavis.edu

In a typical GC-MS workflow for analyzing metabolites from a 13C tracing experiment with this compound:

Sample Preparation and Derivatization: Metabolites are extracted from cells or tissues. Amino acids are then chemically modified, for example, by silylation, to make them suitable for GC analysis. nih.gov

Gas Chromatography (GC): The derivatized metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. ucdavis.edu

Mass Spectrometry (MS): As the separated compounds elute from the GC, they are ionized (typically by electron ionization), and the resulting ions are analyzed by the mass spectrometer. The MS detector measures the abundance of ions at different m/z values, generating a mass spectrum for each compound. researchgate.net

The incorporation of 13C from this compound into its metabolic derivatives will result in an increase in the mass of those molecules. This mass shift is readily detectable by MS, allowing for the tracing of the 13C label through various metabolic pathways. By analyzing the mass isotopomer distributions (the relative abundances of molecules with different numbers of 13C atoms), researchers can quantify metabolic fluxes. nih.govmdpi.com

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent | Abbreviation | Target Functional Groups |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -COOH, -SH |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH |

This table provides examples of common derivatization reagents and is not exhaustive.

The high sensitivity and resolution of GC-MS make it an invaluable tool for metabolite profiling in 13C tracing studies, complementing the detailed positional information provided by NMR spectroscopy. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of amino acids and their metabolites. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For a compound like 2-amino(1,4-¹³C₂)butanedioic acid, LC-MS/MS allows for its separation from a complex mixture of other amino acids and metabolites before it enters the mass spectrometer for detection and quantification. nih.gov

The high sensitivity of LC-MS/MS is particularly advantageous when dealing with low-abundance metabolites. The use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides a high degree of selectivity, minimizing interference from the biological matrix. While some methods allow for the detection of amino acids without derivatization, others may employ derivatization to improve chromatographic properties and ionization efficiency. nih.gov The development of a single-column LC-MS/MS method can simplify the analysis of central carbon, amino acid, and nucleotide metabolism. nih.gov

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) is essential for the detailed analysis of isotopically labeled compounds. It allows for the resolution of the isotopic fine structure of molecules, which is critical for distinguishing between different isotopologues. The ability to achieve high mass accuracy, often to within a few parts per million, is a key advantage of HRMS. wiley-vch.de This level of accuracy enables the direct determination of the ion charge state from the spacing between adjacent isotopic peaks. wiley-vch.de

For 2-amino(1,4-¹³C₂)butanedioic acid, HRMS can differentiate the labeled compound from its unlabeled counterpart and other naturally occurring isotopes with high confidence. The resolving power of the mass spectrometer is crucial; a resolution below 10,000 may not be sufficient to separate the isotope peaks of a given sample, leading to a single broad, unresolved peak. wiley-vch.de Higher resolution narrows the individual isotope peaks, improving both mass accuracy and the ability to distinguish between closely related isotopic species. wiley-vch.de

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Increased Resolution

Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to analyze the fragment ions produced from a selected precursor ion. This process provides structural information and enhances the specificity of detection. In the context of 2-amino(1,4-¹³C₂)butanedioic acid, a specific precursor ion corresponding to the labeled molecule would be selected in the first mass analyzer, fragmented, and the resulting product ions analyzed in the second mass analyzer.

This fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. The increased resolution offered by some MS/MS techniques can further aid in distinguishing between isobaric interferences, which are molecules that have the same nominal mass but different elemental compositions.

Correction for Natural Isotope Abundances in MS Data

When analyzing isotopically labeled compounds, it is crucial to correct for the natural abundance of stable isotopes, such as ¹³C, which is present at approximately 1.1% in nature. biorxiv.orgchemrxiv.org This natural abundance contributes to the mass isotopomer distribution (MID) of a metabolite, and failure to correct for it can lead to inaccurate quantification of the labeled species. nih.gov

Correction algorithms have been developed to subtract the contribution of naturally occurring isotopes from the measured mass spectral data. biorxiv.orgnih.gov These corrections are essential for accurately determining the true level of isotopic enrichment from a labeled tracer like 2-amino(1,4-¹³C₂)butanedioic acid. For dual-isotope tracer experiments, such as those involving both ¹³C and ¹⁵N, specialized tools are required to perform accurate, resolution-dependent corrections. chemrxiv.orgnih.gov The accuracy of these corrections is fundamental for the validity of metabolic flux analysis. biorxiv.org

Hybrid Analytical Platforms and Emerging Technologies

The integration of multiple analytical techniques and the development of novel technologies are continuously advancing the capabilities for analyzing complex biological samples.

LC-NMR and GCxGC-MS for Enhanced Separation and Characterization

The hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) combines the powerful separation of LC with the detailed structural elucidation capabilities of NMR. mdpi.comiosrphr.org This technique can be particularly useful for the analysis of complex mixtures, allowing for the identification of unknown compounds or the confirmation of the structure of metabolites. iosrphr.orgwiley.com LC-NMR can be operated in different modes, including on-flow, stopped-flow, and loop storage, to accommodate various analytical needs. mdpi.com

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power compared to conventional GC-MS. nih.gov This is particularly beneficial for resolving complex mixtures of amino acids and their derivatives, which often require derivatization to increase their volatility for GC analysis. nih.govnih.govsigmaaldrich.com The use of a polar/non-polar column set in GCxGC can provide excellent separation of derivatized amino acids, leading to improved detection limits. nih.gov

Table 1: Comparison of Analytical Techniques for Amino Acid Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High sensitivity and selectivity. nih.gov |

| HRMS | - | High-Resolution Mass Spectrometry | High mass accuracy, isotopic fine structure analysis. wiley-vch.de |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Detailed structural elucidation. mdpi.comiosrphr.org |

| GCxGC-MS | Two-Dimensional Gas Chromatography | Mass Spectrometry | Enhanced separation of complex mixtures. nih.gov |

| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High separation efficiency, minimal sample volume. wikipedia.org |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Amino Acid Labeling Analysis

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. wikipedia.org CE separates analytes based on their charge-to-size ratio in an electric field, making it well-suited for the analysis of charged molecules like amino acids. wikipedia.orgchromatographyonline.com This technique requires minimal sample volumes, typically in the nanoliter range, and can perform analyses at high speed. wikipedia.org

For the analysis of isotopically labeled amino acids, CE-MS provides high resolving power to separate different labeled species. nih.gov The coupling of CE to MS is most commonly achieved through an electrospray ionization (ESI) interface. chromatographyonline.com The composition of the background electrolyte is a critical parameter for successful CE separation and MS sensitivity. nih.gov Recent developments in CE-MS, including novel derivatization strategies and advanced interface designs, have further improved its capabilities for the sensitive analysis of metabolites in complex biological matrices. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-amino(1,4-¹³C₂)butanedioic acid |

| Aspartic acid |

| ¹³C |

Sample Preparation Techniques for Isotopic Analysis in Biological Matrices

The analysis of this compound and its derivatives from complex biological samples necessitates specialized preparation techniques. The choice of method is crucial as it must efficiently isolate the amino acids, prepare them for the chosen analytical platform, and, in dynamic studies, instantly halt metabolic activity to capture a precise snapshot of the metabolic state. nih.govresearchgate.net

Extraction and Derivatization Protocols for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for amino acid analysis, but due to their polar nature, amino acids like this compound require derivatization to increase their volatility for GC analysis. sigmaaldrich.com This process involves replacing active hydrogens on the polar functional groups (amine, carboxyl, and hydroxyl groups) with nonpolar moieties. sigmaaldrich.com

Several derivatization techniques are employed, each with specific advantages. Silylation is a common method, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These TBDMS derivatives are noted for being more stable and less sensitive to moisture compared to other silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com For a successful reaction with MTBSTFA, a sample containing the amino acids is typically dried, and then reacted with MTBSTFA in acetonitrile (B52724) at 100°C for up to four hours. sigmaaldrich.com

Another widely used method involves a two-step procedure to form N-acetyl methyl esters. ucdavis.edu In this protocol, the sample is first subjected to methanolysis by heating with acidified methanol (B129727), followed by evaporation of the excess reagent. ucdavis.edu The resulting partial derivatives are then acetylated using a mixture of acetic anhydride, trimethylamine, and acetone. ucdavis.edushoko-sc.co.jp After acetylation, a liquid-liquid extraction with ethyl acetate (B1210297) and a saturated sodium chloride solution is performed to isolate the N-acetyl methyl esters, which are then dried and reconstituted for GC-MS analysis. ucdavis.edushoko-sc.co.jp

A third approach is the formation of trifluoroacetyl/isopropyl (TFA/IP) esters. This derivatization is also suitable for the gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) analysis of δ13C values in individual amino acids. researchgate.net The selection of the derivatization protocol can influence the analytical outcome, and conditions may need to be optimized to achieve maximum response for the derivatives of interest. sigmaaldrich.com

Table 1: Comparison of Common Derivatization Protocols for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Derivative Formed | Key Reaction Steps | Advantages |

| MTBSTFA | tert-butyl dimethylsilyl (TBDMS) | One-step reaction in acetonitrile, heated at 100°C for 4 hours. sigmaaldrich.com | Derivatives are stable and less moisture-sensitive. sigmaaldrich.com |

| Acidified Methanol & Acetic Anhydride/Trimethylamine/Acetone | N-acetyl methyl ester | Two-step: 1) Methanolysis at 100°C for 1 hour. 2) Acetylation at 60°C for 10 min. ucdavis.edu | Well-established for isotopic analysis. ucdavis.edu |

| Trifluoroacetic Anhydride (TFAA) & Isopropanol | Trifluoroacetyl/isopropyl (TFA/IP) | Two-step esterification and acylation process. | Commonly used in GC/C/IRMS for δ13C determination. researchgate.net |

| BSTFA | Trimethylsilyl (TMS) | Silylation reaction, often with a catalyst like TMCS. | Common silylation reagent, though derivatives can be moisture-sensitive. sigmaaldrich.comresearchgate.net |

Hydrolysis Procedures for Proteinogenic Amino Acid Analysis

To analyze this compound that has been incorporated into proteins, the peptide bonds must first be broken down through hydrolysis to release the individual amino acids. researchgate.net Acid hydrolysis is the most common method for this purpose. nih.gov During this process, protein-bound asparagine and aspartic acid are both converted to aspartic acid; therefore, the measurement reflects the sum of these two residues. usp.org

A typical acid hydrolysis protocol involves heating the protein sample with 6 N hydrochloric acid (HCl). usp.org The precise conditions can vary, with temperatures ranging from 110°C for 24 hours to a more rapid 150°C for 70 minutes. ucdavis.eduusp.org To prevent the degradation of certain amino acids, such as tyrosine, a scavenger like phenol (B47542) is often added to the HCl solution. usp.org For samples with a high lipid content, a pre-hydrolysis extraction with a solvent mixture like heptane:chloroform can be performed to remove lipophilic compounds. ucdavis.edu

The duration of hydrolysis is a critical parameter for obtaining accurate isotopic data. Studies investigating the effect of hydrolysis time on the δ13C values of individual amino acids found that a 24-hour hydrolysis period was necessary to achieve values statistically identical to the bulk material. researchgate.net Shorter hydrolysis times often result in incomplete release of amino acids and can skew isotopic measurements. researchgate.net

While acid hydrolysis is prevalent, other methods exist. For instance, alkaline hydrolysis using barium hydroxide (B78521) can be employed, though it is less common. nih.gov For specific applications, such as analyzing sulfur-containing amino acids which are degraded by acid hydrolysis, an oxidation step with performic acid can be performed prior to HCl hydrolysis. nih.govusp.org Regardless of the method, it is crucial to use high-purity reagents and take precautions to avoid contamination from external sources like glassware, dust, or fingerprints, which can significantly impact the analysis of low-level samples.

Table 2: Overview of Hydrolysis Conditions for Proteinogenic Amino Acid Release

| Hydrolysis Method | Reagents | Temperature (°C) | Duration | Key Considerations |

| Standard Acid Hydrolysis | 6 N Hydrochloric Acid (HCl), often with 0.1-0.2% Phenol. nih.govusp.org | 110 | 24 hours | Most common method; converts asparagine to aspartic acid. researchgate.netusp.org |

| Rapid Acid Hydrolysis | 6 M Hydrochloric Acid (HCl). ucdavis.edu | 150 | 70 minutes | Faster than standard method; requires careful temperature control. ucdavis.edu |

| Oxidative Hydrolysis | Performic acid followed by acid hydrolysis. usp.org | 50 (oxidation step) | 5 minutes (oxidation) | Preserves cysteine and methionine by converting them to cysteic acid and methionine sulfone. usp.org |

| Alkaline Hydrolysis | Barium Hydroxide (Ba(OH)₂) in water. nih.gov | 110 | 24 hours | Alternative to acid hydrolysis, particularly for tryptophan analysis. nih.gov |

Quenching and Sample Handling for Dynamic Studies

In metabolic flux analysis and other dynamic studies using stable isotopes, it is imperative to halt all enzymatic activity instantly at the moment of sampling. nih.gov This process, known as quenching, preserves the in vivo metabolic state and prevents alterations in metabolite concentrations and isotopic enrichment during sample collection and processing. nih.govresearchgate.net

For suspension cell cultures, a primary challenge is the rapid separation of cells from the labeled culture medium. nih.gov One effective technique combines rapid filtration with immediate quenching in 100% cold (-80°C) methanol. nih.gov This method demonstrates high quenching efficiency by quickly stopping metabolic turnover. nih.gov Another approach involves mixing the cell sample with a partially frozen 30% methanol slurry (-24°C) followed by centrifugation. nih.gov While slightly less effective than the rapid filtration method, it offers a less laborious workflow. nih.gov

The choice of quenching solution is critical. Using 60% cold methanol has been shown to cause significant leakage of intracellular metabolites, while mixing with a saline ice slurry is less effective at halting metabolism. nih.gov For yeast, a comparison of methods showed that quenching with cold methanol followed by extraction with boiling ethanol (B145695) is a more accurate approach for quantifying a broad range of metabolites than a single-step extraction with a methanol-acetonitrile-water solution. researchgate.net

For even more rapid and complete metabolic arrest, especially in applications like single-cell metabolomics, quenching in liquid nitrogen (LN₂) is employed. nih.gov This is often followed by freeze-drying to remove water, which further minimizes metabolic activity and metabolite degradation. nih.gov Proper quenching is essential, as studies have shown that simply storing unquenched samples at -80°C is insufficient to preserve the integrity of the metabolome. nih.gov

Table 3: Comparison of Metabolic Quenching Techniques for Dynamic Isotopic Studies

| Quenching Method | Reagents/Conditions | Typical Application | Efficacy and Key Findings |

| Cold Methanol Filtration | Rapid filtration followed by immersion in 100% methanol at -80°C. nih.gov | Suspension cell cultures. | Exhibits the highest quenching efficiency by rapidly halting metabolism. nih.gov |

| Methanol Slurry | Mixing cell sample with a partially frozen 30% methanol slurry (-24°C), then centrifugation. nih.gov | Suspension cell cultures. | Slightly less effective than filtration but less laborious processing. nih.gov |

| Boiling Ethanol Extraction | Quenching with cold methanol, followed by extraction with boiling ethanol. researchgate.net | Yeast metabolomics. | Found to be more accurate for a broad range of metabolites compared to one-step extractions. researchgate.net |

| Liquid Nitrogen (LN₂) Quenching | Direct immersion of sample in liquid nitrogen. nih.gov | Single-cell studies, tissue samples. | Provides the most rapid and complete metabolic arrest; preserves metabolomic profiles effectively. nih.gov |

Applications of 2 Amino 1,4 13c2 Butanedioic Acid in Biochemical Pathway Elucidation

Carbon Flux Mapping in Central Metabolism

The central carbon metabolism, encompassing glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production and biosynthesis. creative-proteomics.compromocell.com The use of ¹³C-labeled substrates, such as 2-amino(1,4-¹³C₂)butanedioic acid, allows researchers to quantify the flow of carbon through these interconnected pathways. nih.govnih.govcopernicus.org

Elucidation of Tricarboxylic Acid (TCA) Cycle Dynamics and Anaplerosis

2-amino(1,4-¹³C₂)butanedioic acid is instrumental in studying the dynamics of the TCA cycle, a central hub of cellular metabolism. nih.gov When introduced into cells, the labeled aspartate can enter the TCA cycle, and the distribution of the ¹³C label in downstream metabolites like glutamate (B1630785) and malate (B86768) reveals the cycle's activity. nih.govnih.gov This approach is particularly valuable for investigating anaplerosis, the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. nih.govannualreviews.orgyoutube.com

For instance, studies have utilized uniformly labeled ¹³C tracers to demonstrate that in certain cancer cells, pyruvate (B1213749) anaplerosis via pyruvate carboxylase (PC) is a persistent metabolic pathway, even under treatment with inhibitors. nih.gov By analyzing the labeling patterns of TCA cycle metabolites derived from ¹³C-glucose, researchers can distinguish the contributions of different anaplerotic pathways. nih.gov

| Metabolite | Labeling Pattern from [U-¹³C]-Glucose | Inferred Pathway Activity |

|---|---|---|

| Citrate (B86180) | m+2, m+3 | Indicates entry of labeled acetyl-CoA and pyruvate carboxylation. nih.gov |

| Malate | m+2, m+3 | Reflects both PDH and PC activity. nih.gov |

| Aspartate | m+2, m+3 | Derived from oxaloacetate, showing TCA cycle turnover. nih.gov |

Interplay with Glycolysis and Pentose Phosphate Pathway

The carbon atoms from 2-amino(1,4-¹³C₂)butanedioic acid can be traced not only within the TCA cycle but also as they flow into interconnected pathways like glycolysis and the pentose phosphate pathway (PPP). nih.govnih.gov For example, labeled aspartate can be converted to oxaloacetate, which can then be decarboxylated to phosphoenolpyruvate (B93156), a key glycolytic intermediate. nih.gov The subsequent appearance of ¹³C in lactate (B86563) provides direct evidence of this metabolic link. nih.gov

Investigation of Bidirectional Reaction Steps

Many enzymatic reactions in central metabolism are reversible. Isotopic tracers like 2-amino(1,4-¹³C₂)butanedioic acid are invaluable for dissecting the net direction and exchange rates of these bidirectional steps. The distribution of ¹³C isotopomers (molecules with the same chemical formula but different isotopic compositions) in metabolites at steady state can reveal the extent of forward and reverse fluxes through a particular reaction. This level of detail is crucial for a comprehensive understanding of metabolic regulation.

Understanding Amino Acid Interconversion and Biosynthesis

2-amino(1,4-¹³C₂)butanedioic acid is a cornerstone for studying the intricate network of amino acid metabolism. youtube.comnih.gov Its labeled carbon backbone allows researchers to follow its conversion into other amino acids and to quantify the contributions of various biosynthetic pathways.

Aspartate-Related Shuttles and Transamination Reactions

Aspartate is a key player in the malate-aspartate shuttle, a crucial mechanism for transporting reducing equivalents (in the form of NADH) across the mitochondrial membrane. nih.gov By using ¹³C-labeled aspartate, researchers can monitor the activity of this shuttle. The transfer of the ¹³C label from aspartate to other metabolites, such as malate and glutamate, provides a direct measure of the shuttle's flux. nih.gov

Transamination reactions, catalyzed by aminotransferases, are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to a keto acid. The use of labeled aspartate allows for the detailed study of these reactions. For example, the conversion of labeled aspartate to labeled glutamate via the action of aspartate aminotransferase can be readily tracked. nih.gov

| Labeled Precursor | Observed Labeled Product | Metabolic Process Elucidated |

|---|---|---|

| [U-¹³C]aspartate | [U-¹³C]glutamate | Activity of aspartate aminotransferase. nih.gov |

| [U-¹³C]aspartate | Labeled malate | Flux through the malate-aspartate shuttle. nih.gov |

| [¹⁵N]aspartic acid | ¹⁵N-enriched threonine | De novo threonine biosynthesis. nih.gov |

Contribution to Other Amino Acid Pools (e.g., Asparagine, Lysine (B10760008), Methionine, Threonine)

Aspartate serves as a direct precursor for the biosynthesis of several other amino acids, including asparagine, lysine, methionine, and threonine. nih.govbiocyclopedia.com The use of 2-amino(1,4-¹³C₂)butanedioic acid enables the quantitative assessment of its contribution to these amino acid pools.

Asparagine: The conversion of aspartate to asparagine is catalyzed by asparagine synthetase. While many cancer cells can take up asparagine from their environment, the direct contribution of extracellular aspartate to the intracellular asparagine pool is often limited due to poor aspartate permeability. nih.gov However, in engineered cells expressing asparaginase, the conversion of labeled asparagine to labeled aspartate and subsequently to other TCA cycle intermediates like malate can be observed. nih.gov

Lysine, Methionine, and Threonine: These essential amino acids are synthesized via a branched pathway originating from aspartate in plants and microorganisms. nih.govbiocyclopedia.comnih.gov Tracing studies with ¹³C-labeled aspartate can elucidate the flux through this pathway and its regulation. nih.govresearchgate.netresearchgate.net For instance, research in Arabidopsis thaliana has shown that specific isoenzymes of aspartate kinase and dihydrodipicolinate synthase play crucial roles in controlling the flux towards lysine and threonine biosynthesis. nih.gov Similarly, the pathway leading to methionine synthesis from aspartate can be mapped out by following the incorporation of the ¹³C label. researchgate.netresearchgate.net

Nucleotide Biosynthesis and Purine (B94841)/Pyrimidine (B1678525) Metabolism

Aspartic acid is a fundamental precursor in the de novo synthesis of nucleotides, providing one nitrogen and three carbon atoms for the pyrimidine ring and one nitrogen atom for the purine ring. The use of 2-amino(1,4-13C2)butanedioic acid enables researchers to trace the contribution of aspartate to these essential pathways.

When cells are supplied with 13C-labeled aspartate, the label is incorporated into downstream metabolites of nucleotide synthesis. For instance, studies have demonstrated that asparagine, which can be converted to aspartate, contributes its carbon skeleton to pyrimidine synthesis, resulting in the formation of 13C-labeled Uridine triphosphate (UTP). mit.eduunibo.it This demonstrates a direct flux from the aspartate pool into pyrimidine production. Furthermore, glutamine, another key substrate for nucleotide synthesis, can contribute to the aspartate pool, which then funnels into the nucleotide pathways. semanticscholar.org

Research has shown that under conditions of glutamine deprivation, the addition of nucleotides can rescue cell cycle arrest, highlighting the critical role of these pathways. semanticscholar.org By tracing the labeled carbons from this compound into purine and pyrimidine rings, scientists can quantify the activity of these synthesis pathways under various physiological and pathological conditions. In studies of endocrine-resistant breast cancer cells, an increased uptake of aspartate was shown to fuel anabolic pathways, including the labeling of UTP, indicating a reliance on this pathway for proliferation. unibo.it

Table 1: Elucidation of Nucleotide Metabolism using 13C-Labeled Aspartate

| Research Area | Key Finding | Significance | References |

|---|---|---|---|

| Pyrimidine Synthesis | 13C label from asparagine (via aspartate) is incorporated into UTP. | Confirms the direct role of the aspartate carbon backbone in pyrimidine ring formation. | mit.eduunibo.it |

| Glutamine Metabolism | Glutamine can contribute to nucleotide biosynthesis via its conversion to aspartate. | Highlights the interconnectivity of amino acid metabolism in fueling nucleotide production. | semanticscholar.org |

| Cancer Metabolism | Endocrine-resistant breast cancer cells show significant labeling of UTP from 13C-aspartate. | Demonstrates the reliance of cancer cells on aspartate for anabolic processes, including nucleotide synthesis. | unibo.it |

Lipid and Fatty Acid Synthesis Pathways

While the direct incorporation of aspartate's carbon skeleton into fatty acids is not a primary metabolic route, the metabolism of this compound provides critical insights into the regulation and support of lipid synthesis. Aspartate metabolism is intricately linked to the tricarboxylic acid (TCA) cycle, which generates citrate, the primary precursor for cytosolic acetyl-CoA and subsequent fatty acid synthesis.

By tracing 13C from aspartate into TCA cycle intermediates like oxaloacetate and citrate, researchers can understand how aspartate anaplerosis supports the efflux of citrate for lipogenesis. unibo.it Studies in renal cell carcinoma have shown that the expression of arginase 2 (ARG2), which affects amino acid metabolism, leads to significant reductions in lipids, indicating a metabolic link. sci-hub.st Although this connection is indirect, it suggests that perturbations in amino acid pools, including aspartate, have downstream consequences for lipid homeostasis.

Furthermore, in cancer models, enhanced uptake of aspartate and glutamate has been shown to fuel a range of anabolic pathways. unibo.it While not demonstrating direct incorporation, this supports the idea that a robust aspartate supply is necessary to maintain the metabolic state required for active lipid and fatty acid synthesis.

Table 2: Indirect Elucidation of Lipid Metabolism via 13C-Labeled Aspartate

| Research Context | Observed Effect of Altered Aspartate Metabolism | Inferred Role in Lipid Synthesis | References |

|---|---|---|---|

| Renal Cell Carcinoma | Increased Arginase 2 (ARG2) expression, affecting amino acid pools, leads to a global reduction in lipids. | Suggests that cellular amino acid status, including aspartate availability, is linked to the regulation of lipid homeostasis. | sci-hub.st |

| Endocrine-Resistant Breast Cancer | Increased uptake of 13C-aspartate fuels the TCA cycle, leading to labeled citrate. | Supports the generation of citrate, the precursor for acetyl-CoA used in fatty acid synthesis. | unibo.it |

Characterization of Metabolic Compartmentation and Cross-Talk in Cellular Systems

One of the most powerful applications of this compound is in deciphering the spatial organization of metabolism within and between cells. The distinct metabolic roles of different cell types or organelles can be revealed by tracking the fate of the 13C label.

Studies using cultured brain cells have provided clear evidence of metabolic compartmentation. When cultured cortical astrocytes and cerebellar granule neurons were incubated with [U-13C]aspartate, they exhibited different metabolic profiles. nih.gov Astrocytes, for example, readily take up and metabolize aspartate, releasing 13C-labeled lactate, glutamine, citrate, and alanine (B10760859) into the medium, demonstrating significant metabolic processing and cross-talk with their environment. researchgate.nettulane.edu This release of metabolites allows for metabolic cooperation between different cell types in the brain.

Research into cells with mitochondrial dysfunction further highlights metabolic compartmentation. In cells with deficient succinate (B1194679) dehydrogenase (SDH), an enzyme of the TCA cycle and electron transport chain (ETC), mitochondrial redox adaptations were shown to enable alternative pathways for aspartate synthesis, underscoring the importance of intercompartmental metabolic differences. nih.gov

Table 3: Metabolic Compartmentation and Cross-Talk Revealed by 13C-Labeled Aspartate

| Cellular System | Key Finding | Indication | References |

|---|---|---|---|

| Cortical Astrocytes vs. Cerebellar Granule Neurons | Metabolism of [U-13C]aspartate and the resulting labeled products differed significantly between the two cell types. | Demonstrates distinct metabolic roles and compartmentation of aspartate metabolism in different neural cells. | nih.gov |

| Cultured Astrocytes | Astrocytes release 13C-labeled lactate, glutamine, and citrate after metabolizing 13C-aspartate. | Illustrates metabolic cross-talk, where one cell type processes a substrate and provides metabolites to others. | researchgate.nettulane.edu |

| SDH-Deficient Cells | ETC impairment leads to redox-driven adaptations in aspartate synthesis pathways between mitochondria and cytosol. | Reveals functional consequences of intercompartmental redox state changes on amino acid metabolism. | nih.gov |

Metabolic Adaptations Under Specific Environmental or Growth Conditions

Cells and organisms must adapt their metabolic networks to cope with changing environmental conditions or nutrient availability. This compound is a valuable tool for tracking the metabolic reprogramming that underlies these adaptations.

A clear example comes from plant biology, where nitrogen availability is a critical growth factor. In white lupin plants subjected to nitrogen starvation, supplying the roots with 13C-aspartate revealed that it was readily metabolized and its carbon skeleton was used to produce malate, which was then transported in the xylem. researchgate.netresearchgate.net This indicates a specific metabolic shift to reroute carbon and nitrogen in response to nutrient stress.

Similarly, metabolic adaptations are crucial for survival when cellular energy production is compromised. In cells with an impaired electron transport chain, which depletes aspartate, alternative synthesis pathways are activated to maintain cellular function. nih.gov The use of labeled aspartate can help quantify the flux through these adaptive pathways, providing a deeper understanding of cellular resilience.

Table 4: Use of 13C-Labeled Aspartate to Study Metabolic Adaptations

| Organism/Cell Type | Condition | Observed Metabolic Adaptation | References |

|---|---|---|---|

| White Lupin (Plant) | Nitrogen Starvation | 13C-aspartate supplied to roots is converted to labeled malate and transported via the xylem, indicating a rerouting of carbon metabolism. | researchgate.netresearchgate.net |

| Cells with Impaired ETC | Mitochondrial Dysfunction | Activation of alternative aspartate synthesis pathways to compensate for depletion caused by reduced NAD+/NADH ratio. | nih.gov |

Research in Non-Human Model Organisms

Microorganisms are powerful models for studying fundamental metabolic principles. The use of this compound and other labeled substrates has been instrumental in mapping their metabolic networks.

Escherichia coli : Isotope tracing studies in E. coli have been used to investigate the intricacies of central carbon metabolism. While some studies use a variety of labeled nutrients, the principles are directly applicable. asm.org For example, analyzing the labeling patterns in amino acids derived from TCA cycle intermediates, such as aspartate, allows for the calculation of fluxes through pathways like the glyoxylate (B1226380) shunt and the TCA cycle itself. researchgate.net

Yeast (Saccharomyces cerevisiae) : In yeast, labeled amino acids have been used to probe the TCA cycle. For instance, feeding [4-13C]glutamate and observing the resulting labeling pattern in aspartate provides evidence for the activity and potential channeling of intermediates within the TCA cycle. researchgate.net

Cyanobacteria : In photosynthetic microbes like the cyanobacterium Synechocystis, 13C-labeled aspartate is particularly useful for dissecting carbon fixation pathways. A sophisticated method involving positional 13C enrichment analysis of aspartate can distinguish between the activities of two key carboxylating enzymes: RuBisCO and phosphoenolpyruvate carboxylase (PEPC). researchgate.netbiorxiv.org This allows for an in-vivo assessment of how these organisms assimilate inorganic carbon under different conditions, such as light and dark cycles. researchgate.net

Table 5: Applications in Non-Human Microbial Systems

| Organism | Research Focus | Key Finding from 13C-Aspartate Tracing | References |

|---|---|---|---|

| Escherichia coli | Central Carbon Metabolism | Labeling patterns in aspartate help quantify fluxes in the TCA cycle and glyoxylate pathway. | asm.orgresearchgate.net |

| Saccharomyces cerevisiae (Yeast) | TCA Cycle Dynamics | Isotopic distribution in aspartate derived from other labeled precursors reveals TCA cycle activity. | researchgate.net |

| Synechocystis (Cyanobacteria) | Carbon Fixation Pathways | Positional 13C labeling in aspartate differentiates between RuBisCO and PEPC activity in vivo. | researchgate.netbiorxiv.org |

Understanding how plants allocate carbon and other nutrients is crucial for agriculture and ecology. This compound helps elucidate these complex allocation patterns.

In studies on hybrid aspen trees, the flow of newly fixed carbon was tracked by supplying the trees with 13CO2. The subsequent measurement of 13C enrichment in various metabolites, including aspartate, in different tissues like leaves, phloem, and roots, revealed how genetic modifications affecting sucrose (B13894) synthesis altered carbon partitioning throughout the plant. conicet.gov.ar

As mentioned previously, research on white lupin under nitrogen starvation demonstrated a specific metabolic fate for aspartate. When 13C-aspartate was supplied to the roots, it was found to be a significant source of malate transported in the xylem, indicating a mechanism for cycling carbon and nitrogen between the roots and shoots in response to nutrient stress. researchgate.netresearchgate.net

Table 6: Applications in Plant Metabolism Studies

| Plant Species | Research Area | Finding from 13C-Aspartate Labeling | References |

|---|---|---|---|

| Hybrid Aspen | Carbon Allocation | Tracking 13C from CO2 into aspartate and other metabolites revealed how genetic changes alter carbon flow from leaves to roots. | conicet.gov.ar |

| White Lupin | Nitrogen Starvation Response | 13C-aspartate fed to roots is converted to labeled malate, which is then transported to the shoot via the xylem. | researchgate.netresearchgate.net |

In vitro Cellular Models (Excluding Human Clinical Cells)

The use of 2-amino(1,4-¹³C₂)butanedioic acid and other specifically labeled aspartate isotopomers in non-human in vitro cellular models has been instrumental in dissecting metabolic networks with high resolution. By introducing this tracer into cell culture media, scientists can track the labeled carbons as they are processed by cellular machinery, primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A significant application of labeled aspartate is in cancer cell metabolism research. For instance, in studies involving H460 lung cancer cells, comprehensive isotopomer analysis of aspartate has been developed and validated. nih.gov Such methods allow for the discrimination between different metabolic pathways that might lead to the same number of ¹³C labels in a metabolite but in different positions. This level of detail is crucial for understanding metabolic reprogramming in cancer, a hallmark of the disease.

The metabolism of 2-amino(1,4-¹³C₂)butanedioic acid can reveal the activity of several key pathways. When aspartate enters the TCA cycle via transamination to oxaloacetate, the ¹³C labels are incorporated into TCA cycle intermediates. The pattern of labeling in metabolites like malate, fumarate (B1241708), and citrate can distinguish between oxidative and reductive carboxylation pathways. For example, the conversion of [1,4-¹³C₂]aspartate to [1,4-¹³C₂]malate and [1,4-¹³C₂]fumarate is a direct measure of the flux through a segment of the TCA cycle.

Research in murine lymphoma cells has utilized a related labeled compound, hyperpolarized [1,4-¹³C₂]fumarate, to probe cell viability. nih.gov While not directly using labeled aspartate as the initial tracer, this work highlights the metabolic link between these molecules. The conversion of fumarate to malate, catalyzed by fumarase, is a key reaction in the TCA cycle. In necrotic cells with compromised plasma membranes, the uptake of fumarate and its conversion to malate is significantly increased. nih.gov This indicates that the extracellularly supplied tracer can access the intracellular enzyme, serving as a marker for cell death. nih.gov

| Cell Line | Tracer Used (or related) | Pathway Investigated | Key Findings |

| H460 Lung Cancer Cells | [1,4-¹³C]aspartate | TCA Cycle Isotopomer Analysis | Validated a sensitive mass spectrometry method to report all 16 aspartate isotopomers, enabling detailed metabolic flux analysis. nih.gov |

| Murine Lymphoma Cells | Hyperpolarized [1,4-¹³C₂]fumarate | Cell Necrosis / TCA Cycle | Increased conversion of fumarate to malate correlated with loss of plasma membrane integrity, indicating its potential as a marker for necrosis. nih.gov |

Animal Models (Excluding Human Clinical Trials)

In a mouse model of Mycobacterium tuberculosis infection, [1,4-¹³C₂]aspartate was used to determine the metabolic flux through the TCA cycle during the chronic phase of infection. plos.org This type of study is critical for understanding how pathogens manipulate host metabolism to sustain their growth and for identifying potential therapeutic targets.

The close metabolic relationship between aspartate and fumarate is further exploited in animal models of disease. In murine tumor models, the conversion of hyperpolarized [1,4-¹³C₂]fumarate to [1,4-¹³C₂]malate has been established as a sensitive marker of tumor cell death in vivo. nih.gov Following treatment with an anticancer drug that induces necrosis, a significant increase in the production of labeled malate from the injected fumarate was observed. nih.gov This demonstrates the potential of using these tracers as non-invasive imaging biomarkers to monitor therapeutic response. Further studies in porcine kidney models with ischemia-reperfusion injury have also shown spectroscopic evidence of fumarate-to-malate conversion, highlighting the utility of this approach in large animal models. nih.govcam.ac.uk

Research in mice has also shed light on the broader aspects of amino acid metabolism. For example, studies on mice fed a long-term ketogenic diet revealed compensatory changes in amino acid metabolism to conserve amino acid levels. nih.gov While not using 2-amino(1,4-¹³C₂)butanedioic acid specifically, this research underscores the importance of studying amino acid metabolism in whole-animal systems to understand physiological adaptations. Such models could be enhanced by the use of labeled tracers like [1,4-¹³C₂]aspartate to quantify the specific pathways that are altered.

| Animal Model | Tracer Used (or related) | Condition Studied | Key Research Findings |

| Mouse | [1,4-¹³C₂]aspartate | Mycobacterium tuberculosis infection | Used to determine TCA cycle flux during chronic infection. plos.org |

| Murine Lymphoma Tumor Model | Hyperpolarized [1,4-¹³C₂]fumarate | Cancer Treatment Response (Necrosis) | A 2.4-fold increase in labeled malate production was observed after treatment, indicating significant tumor cell necrosis. nih.gov |

| Fumarate Hydratase-Deficient Murine Tumor Model | Hyperpolarized ¹³C-fumarate | Enzyme Deficiency | Fumarate-to-malate conversion was reduced by 42-71% in tumors with knocked-down fumarate hydratase expression compared to wildtype tumors. nih.gov |

| Porcine Kidney Model | Hyperpolarized [1,4-¹³C₂]fumarate | Ischemia-Reperfusion Injury | Spectroscopic evidence of fumarate-to-malate conversion was observed in the ischemic kidney, demonstrating the feasibility of detecting necrosis in a large animal model. nih.govcam.ac.uk |

Methodological Frameworks for Isotopic Flux Analysis with 2 Amino 1,4 13c2 Butanedioic Acid Tracer Data

Principles of Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates of metabolic reactions within a cell or organism. numberanalytics.com It provides a snapshot of the physiological state of the cell by describing the flow of metabolites through its complex network of biochemical reactions. 13cflux.net The core principle of MFA lies in the application of mass balance equations around intracellular metabolites, assuming a metabolic steady state where the concentrations of these metabolites are constant over time. nih.gov

Steady-State ¹³C-MFA

Steady-state ¹³C-MFA is a widely used approach that assumes the system is in both a metabolic and isotopic steady state. nih.gov This means that not only are the concentrations of metabolites constant, but the isotopic labeling of each metabolite has also reached a stable equilibrium. nih.govnih.gov This condition is typically achieved after a prolonged period of feeding the cells with the ¹³C-labeled substrate. nih.gov The measured labeling distributions in this steady state are then used to infer the metabolic fluxes. nih.gov

When a ¹³C-labeled substrate such as 2-amino(1,4-13C2)butanedioic acid is metabolized, the ¹³C atoms are incorporated into various intracellular metabolites. This results in a population of molecules for each metabolite that differ in their isotopic composition. These molecules are known as isotopologues or mass isotopomers. nih.gov The distribution of these isotopologues is referred to as the isotopic labeling pattern. nih.gov

This labeling pattern is quantified and represented by a Mass Distribution Vector (MDV). nih.gov An MDV describes the fractional abundance of each isotopologue of a metabolite. nih.gov For a metabolite with 'n' carbon atoms, there are 'n+1' possible isotopologues, ranging from the M+0 isotopologue (containing no ¹³C atoms) to the M+n isotopologue (where all 'n' carbon atoms are ¹³C). nih.gov The MDV is a vector that lists the relative abundance of each of these isotopologues, with the sum of all fractional abundances equaling 1. nih.gov The MDVs of key metabolites, often proteinogenic amino acids, are typically measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

The table below illustrates a hypothetical MDV for a 4-carbon metabolite after introducing a ¹³C tracer.

| Isotopologue | Mass Shift | Fractional Abundance |

| M+0 | 0 | 0.10 |

| M+1 | +1 | 0.25 |

| M+2 | +2 | 0.40 |

| M+3 | +3 | 0.20 |

| M+4 | +4 | 0.05 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.